1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)
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Overview
Description
1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is a complex organic compound characterized by its unique structure, which includes a benzene core connected to three ethyne (acetylene) groups, each further linked to a 3,5-dimethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) typically involves a multi-step process:
Formation of the Benzene Core: The benzene core is synthesized through standard organic reactions, such as Friedel-Crafts alkylation.
Attachment of Ethyne Groups: The ethyne groups are introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.
Addition of 3,5-Dimethylbenzene: The final step involves the attachment of 3,5-dimethylbenzene groups to the ethyne linkers, often through further coupling reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The ethyne groups can be reduced to alkanes or alkenes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a drug delivery agent due to its unique structure.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of electrons or holes through its conjugated system.
In Biological Systems: The compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
1,3,5-Tris(phenylethynyl)benzene: Similar structure but lacks the 3,5-dimethyl substituents.
1,3,5-Tris(ethynyl)benzene: Similar core structure but without the additional benzene rings.
Uniqueness: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is unique due to the presence of 3,5-dimethylbenzene groups, which can influence its electronic properties and reactivity, making it particularly suitable for specific applications in materials science and organic electronics.
Properties
CAS No. |
920985-22-4 |
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Molecular Formula |
C36H30 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1,3,5-tris[2-(3,5-dimethylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C36H30/c1-25-13-26(2)17-31(16-25)7-10-34-22-35(11-8-32-18-27(3)14-28(4)19-32)24-36(23-34)12-9-33-20-29(5)15-30(6)21-33/h13-24H,1-6H3 |
InChI Key |
YLPCTPHAXQWLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CC2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C)C)C#CC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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